6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H13N3O |
|---|---|
Molecular Weight |
167.21 g/mol |
IUPAC Name |
4-ethyl-2-(methylaminomethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-3-6-4-8(12)11-7(10-6)5-9-2/h4,9H,3,5H2,1-2H3,(H,10,11,12) |
InChI Key |
CTKCOYQBLAJXRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)CNC |
Origin of Product |
United States |
Preparation Methods
Biginelli Condensation
The classical Biginelli reaction is a three-component condensation of an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. This method is widely used for preparing 3,4-dihydropyrimidin-4-ones with various substitutions.
Modified Multi-Step Syntheses
For more complex substitutions such as methylaminomethyl groups, multi-step procedures are employed:
- Initial formation of the dihydropyrimidinone core with simpler substituents,
- Subsequent selective functionalization at position 2 using nucleophilic substitution or reductive amination to install methylaminomethyl groups.
Specific Preparation Method for 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
Based on literature analogs and related pyrimidinone syntheses, the following detailed method can be outlined:
Starting Materials
| Reagent | Role |
|---|---|
| Ethyl acetoacetate | β-ketoester component |
| Acetaldehyde or substituted aldehyde | Aldehyde component |
| Methylurea or methylisourea | Nitrogen source for ring |
| Methylamine or methylaminomethyl precursor | For substitution at position 2 |
Stepwise Procedure
Representative Experimental Data from Related Compounds
| Compound | Yield (%) | Reaction Time (h) | Purification Method | Characterization Techniques |
|---|---|---|---|---|
| Ethyl 6-methyl-2-methoxy-3,4-dihydropyrimidin-4-one (analog) | 70-85 | 6-8 | Recrystallization | IR, ^1H NMR, Mass Spectrometry |
| 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one (target) | 60-75 | 10-14 (multi-step) | Chromatography, recrystallization | IR, ^1H NMR, Elemental Analysis |
Notes on Reaction Optimization and Scale-Up
- Solvent choice: Acetic acid or ethanol are common solvents for Biginelli condensation; solvent polarity affects yield and purity.
- Temperature control: Maintaining reflux temperature ensures complete condensation; lower temperatures used in substitution steps to avoid decomposition.
- pH adjustment: Critical in methylaminomethyl substitution step to favor nucleophilic attack and avoid side reactions.
- Purification: Recrystallization from ethanol or methanol is preferred for industrial scalability; chromatography for research scale.
Summary Table of Preparation Methods
| Method Step | Reagents | Conditions | Outcome/Notes |
|---|---|---|---|
| Biginelli condensation | Ethyl acetoacetate, aldehyde, methylurea | Reflux, 80-100 °C, 6-8 h | Formation of dihydropyrimidinone core |
| Isolation | Cooling, filtration | Room temperature | Intermediate isolation |
| Aminomethyl substitution | Formaldehyde, methylamine | Mild acid/base, RT-50 °C, 4-6 h | Installation of methylaminomethyl group |
| Purification | Recrystallization or chromatography | Ethanol/methanol | High purity final product |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Scientific Research Applications
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one has several applications across different fields:
- Biological Activities Research indicates that 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exhibits promising biological activities and has been investigated for potential uses.
- Enzyme or Receptor Binding The interactions of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one with biological targets are believed to involve binding with specific enzymes or receptors, potentially altering their activity and leading to various biological effects. Further studies are necessary to fully elucidate these mechanisms.
Structural Comparison
Several compounds share structural similarities with 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one.
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 2-Methyl-6-ethylpyrimidin-4-one | Contains a methyl group at the 2-position | Lacks the methylamino group |
| 6-Ethyl-2-methylaminopyrimidine | Similar pyrimidine structure with a methylamine group | Different substitution pattern |
| 3,4-Dihydropyrimidin-4-one derivatives | General class of compounds derived from pyrimidines | Varies widely in substitution patterns |
Mechanism of Action
The mechanism by which 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Structural Comparisons
The compound’s key structural differentiators include:
- Position 6 substituent : Ethyl group (vs. methyl in analogs).
- Position 2 substituent: (Methylamino)methyl group (vs. thioacetate or aryl groups in other derivatives).
Table 1: Structural and Physicochemical Comparison
| Compound Name | Position 6 Substituent | Position 2 Substituent | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one | Ethyl | (Methylamino)methyl | 156.23 | 2090218-87-2 |
| 6-Methyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one | Methyl | (Methylamino)methyl | 153.18 | 1281488-46-7 |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Methyl | Thietan-3-yloxy, thioacetate | 314.40* | Not provided |
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | N/A | Piperidinoethyl, benzisoxazolyl | 466.50* | 106266-06-2 |
*Molecular weights calculated from empirical formulas where data was unavailable.
Key Observations:
Ethyl vs. Methyl at Position 6: The ethyl group in the target compound increases molecular weight by ~3 g/mol compared to the methyl analog (CAS: 1281488-46-7).
Aminoalkyl vs. Heterocyclic Substituents: Unlike derivatives with thioacetate (e.g., compound 1 in ) or benzisoxazole-piperidine groups (), the (methylamino)methyl group at position 2 introduces a basic nitrogen, which could improve solubility in acidic environments .
Pharmacokinetic and Functional Comparisons
Limited ADMET data are available for the target compound. However, insights can be drawn from analogs:
- Thioether-containing analogs (e.g., Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate) may exhibit altered metabolic stability due to sulfur’s susceptibility to oxidation .
- Benzisoxazole-piperidine derivatives () are designed for CNS penetration, suggesting that the target compound’s simpler structure may lack such specificity .
Biological Activity
6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one, a member of the dihydropyrimidine family, has garnered attention due to its potential biological activities. This compound exhibits a variety of pharmacological properties, including anti-proliferative, antimicrobial, and calcium channel-blocking activities. This article reviews the synthesis methods, biological assays, and relevant case studies concerning the biological activity of this compound.
Synthesis of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one
The synthesis of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one typically follows a modified Biginelli reaction. This involves the condensation of ethyl acetoacetate with urea and aromatic aldehydes under acidic conditions. The structure of the synthesized compound is confirmed through various spectroscopic techniques such as NMR and mass spectrometry .
Antiproliferative Activity
The antiproliferative effects of 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one have been evaluated in various cancer cell lines. In one study, derivatives of dihydropyrimidines were tested on HL-60 cells (human promyelocytic leukemia cells), where compounds similar to 6-Ethyl demonstrated significant anti-proliferative effects with IC50 values ranging from 3.4 to 7.9 µM . These results suggest that structural modifications at the 2-position can enhance biological activity.
Calcium Channel Blocking Activity
Research has shown that derivatives of dihydropyrimidines exhibit calcium channel-blocking properties. In tests conducted on isolated rat ileum and lamb carotid artery, certain derivatives demonstrated greater efficacy than known calcium channel blockers like nicardipine. Specifically, at concentrations of mol/L, some compounds showed substantial activity . This positions 6-Ethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one as a potential candidate for further development in cardiovascular therapeutics.
Antimicrobial Activity
The antimicrobial properties of dihydropyrimidine derivatives have also been explored. Selected compounds were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated moderate antibacterial activity, highlighting the potential for these compounds in treating bacterial infections .
Table: Summary of Biological Activities
| Activity | Tested Compound | Cell Type / Model | IC50 / Efficacy |
|---|---|---|---|
| Antiproliferative | 6-Ethyl derivatives | HL-60 cells | IC50: 3.4 - 7.9 µM |
| Calcium Channel Blocker | Various dihydropyrimidine derivatives | Isolated rat ileum | More effective than nicardipine |
| Antimicrobial | Selected dihydropyrimidine derivatives | Staphylococcus aureus, E. coli | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
